4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Description
The compound 4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a benzamide derivative characterized by a [1,3]dioxolo[4,5-f][1,3]benzothiazol moiety linked to a dimethylsulfamoyl-substituted benzamide group.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S2/c1-20(2)27(22,23)11-5-3-10(4-6-11)16(21)19-17-18-12-7-13-14(25-9-24-13)8-15(12)26-17/h3-8H,9H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHAMSXPIPWDEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure
The compound features a complex structure that includes a benzamide moiety linked to a benzothiazole scaffold and a dioxole ring. This unique arrangement is believed to contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the potential of benzothiazole derivatives in cancer therapy. Compounds similar to this compound have shown significant antitumor effects in various cancer cell lines. For instance, benzothiazole derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting their role as potential anticancer agents .
Neuroprotective Effects
Benzothiazole compounds are also being investigated for their neuroprotective properties. The compound may interact with histamine H3 receptors and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases like Alzheimer's. Studies indicate that multitargeted ligands could inhibit AChE and modulate neuroinflammation, providing a dual approach to neuroprotection .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been documented extensively. Research indicates that these compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
The biological activity of this compound is thought to stem from its ability to:
- Inhibit Enzymatic Activity : The compound may inhibit key enzymes such as AChE and monoamine oxidase B (MAO-B), which are involved in neurotransmitter regulation.
- Modulate Receptor Activity : Interaction with histamine receptors suggests a role in modulating neurotransmitter release and potentially alleviating symptoms associated with neurodegenerative disorders.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antitumor effects | Compound exhibited IC50 values < 10 µM against various cancer cell lines. |
| Study 2 | Assess neuroprotective potential | Inhibition of AChE activity by over 50% at concentrations < 5 µM. |
| Study 3 | Investigate antimicrobial properties | Effective against E. coli and S. aureus with MIC values < 20 µg/mL. |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with several benzamide derivatives documented in the evidence. Key comparisons focus on substituent effects, synthesis strategies, and spectral characterization.
Substituent Variations and Molecular Properties
Table 1: Structural and Molecular Comparison
Key Observations:
- Molecular Weight : The dimethylsulfamoyl derivative has a higher molecular weight (413.45 g/mol) than the nitro analog (343.32 g/mol), likely due to the bulkier sulfonamide group .
- Functional Diversity : The dioxopyrrolidinyl substituent in introduces a cyclic amide, which may influence solubility or binding interactions in biological systems .
Spectral Data (Hypothesized):
- IR Spectroscopy : The dimethylsulfamoyl group would exhibit strong S=O stretching vibrations (~1350–1150 cm⁻¹), while the benzamide carbonyl (C=O) would appear near 1680 cm⁻¹, consistent with analogs like .
- NMR : The [1,3]dioxolo ring protons would resonate as a singlet near δ 6.0–6.5 ppm, while the dimethylsulfamoyl group’s methyl protons would appear as a singlet near δ 3.0–3.5 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
